7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
7-Benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazines This compound is characterized by its unique structure, which includes a chromene core fused with an oxazine ring, and various substituents such as benzyl, dimethoxyphenyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multiple steps. One common approach is the Claisen-Schmidt condensation followed by intermolecular cyclization under reflux conditions . The initial step involves the formation of a monoketone curcumin analogue through the Claisen-Schmidt reaction. This intermediate is then subjected to cyclization in the presence of a suitable catalyst, such as potassium hydroxide, under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The specific conditions and reagents used in industrial settings may vary based on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
7-Benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in the areas of anticancer and anti-inflammatory agents.
Biological Studies: The compound can be used to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of 7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Uniqueness
7-Benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C30H31NO5 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C30H31NO5/c1-19-24-16-23-17-31(13-12-22-10-11-26(33-3)27(15-22)34-4)18-35-28(23)20(2)29(24)36-30(32)25(19)14-21-8-6-5-7-9-21/h5-11,15-16H,12-14,17-18H2,1-4H3 |
InChI Key |
TXVBYUHVPHHRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5 |
Origin of Product |
United States |
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